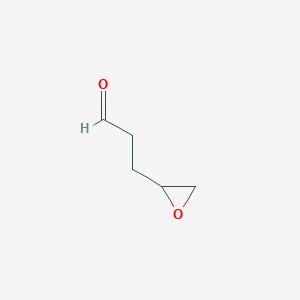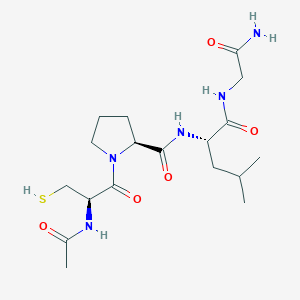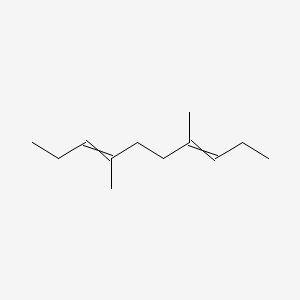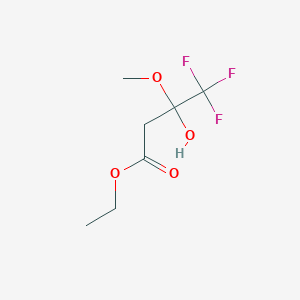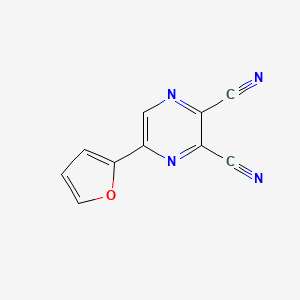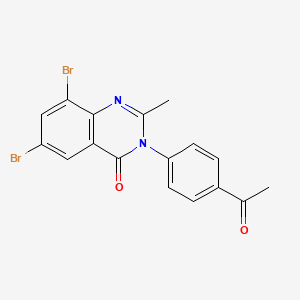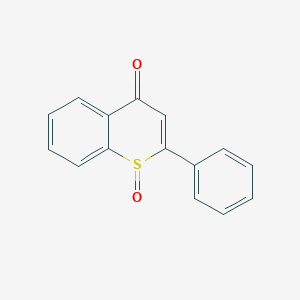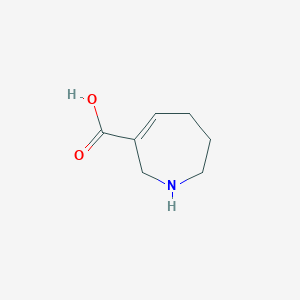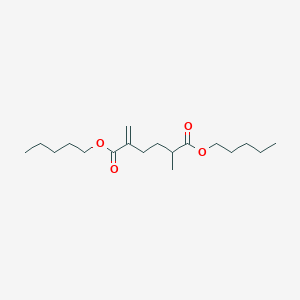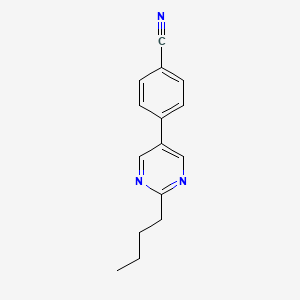
4-(2-Butylpyrimidin-5-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Butylpyrimidin-5-yl)benzonitrile: is a chemical compound with the molecular formula C15H15N3 It contains a benzonitrile group attached to a pyrimidine ring, which is further substituted with a butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Butylpyrimidin-5-yl)benzonitrile typically involves the reaction of 2-butylpyrimidine with benzonitrile under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the pyrimidine ring is activated by electron-withdrawing groups, facilitating the substitution of a leaving group by the benzonitrile moiety .
Industrial Production Methods
Industrial production of benzonitriles, including this compound, often involves the use of green synthesis methods. For example, the use of ionic liquids as recycling agents has been explored to minimize environmental impact and improve yield . These methods typically involve the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of an ionic liquid, followed by dehydration to form the desired benzonitrile.
化学反応の分析
Types of Reactions
4-(2-Butylpyrimidin-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
4-(2-Butylpyrimidin-5-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pesticides, and other industrial chemicals.
作用機序
The mechanism of action of 4-(2-Butylpyrimidin-5-yl)benzonitrile involves its interaction with molecular targets through various pathways. The nitrile group can form coordination complexes with transition metals, which are soluble in organic solvents and can be used as synthetic intermediates . Additionally, the pyrimidine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity.
類似化合物との比較
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but lacking the pyrimidine ring and butyl substitution.
4-(2-Butylpyrimidin-5-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Butylpyrimidine: Contains the pyrimidine ring and butyl group but lacks the benzonitrile moiety.
Uniqueness
4-(2-Butylpyrimidin-5-yl)benzonitrile is unique due to its combination of a benzonitrile group with a substituted pyrimidine ring. This structure provides distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
65586-39-2 |
|---|---|
分子式 |
C15H15N3 |
分子量 |
237.30 g/mol |
IUPAC名 |
4-(2-butylpyrimidin-5-yl)benzonitrile |
InChI |
InChI=1S/C15H15N3/c1-2-3-4-15-17-10-14(11-18-15)13-7-5-12(9-16)6-8-13/h5-8,10-11H,2-4H2,1H3 |
InChIキー |
PRNPLENCAUAKHW-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC=C(C=N1)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-(4-Bromophenyl)diazenyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14468741.png)



